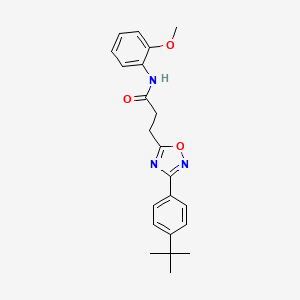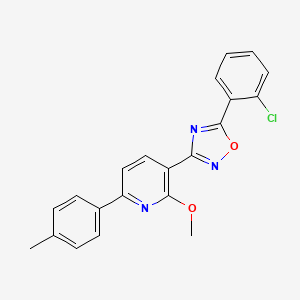![molecular formula C19H24N2O3S B7710797 N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as CPB-TA, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide exerts its effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This inhibition leads to a decrease in tumor growth and angiogenesis. N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and COX-2, leading to a decrease in tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit CA IX and COX-2, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. These include studying its potential use in combination with other drugs for the treatment of cancer, investigating its effects on other targets besides CA IX and COX-2, and determining its safety and efficacy in clinical trials. Additionally, further research is needed to optimize the synthesis of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and to develop new methods for its production.
Métodos De Síntesis
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride in the presence of triethylamine. These methods have been optimized to produce high yields of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating diseases such as cancer, arthritis, and diabetes.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-14-20-19(22)16-21(15-13-17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWKXRUIFIUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

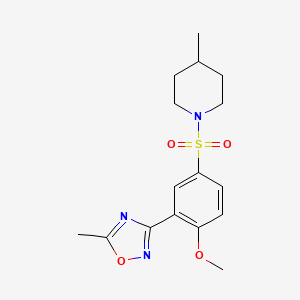
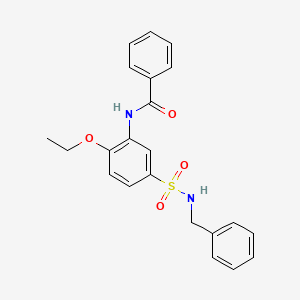
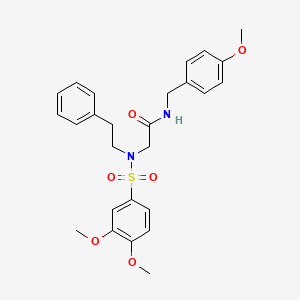
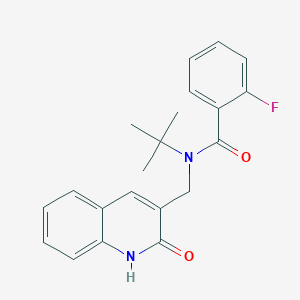
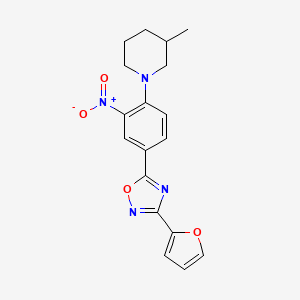
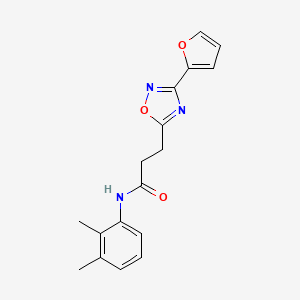
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
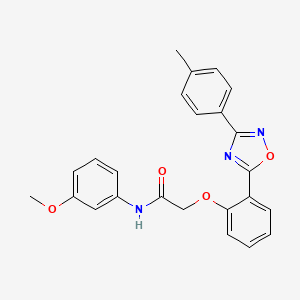
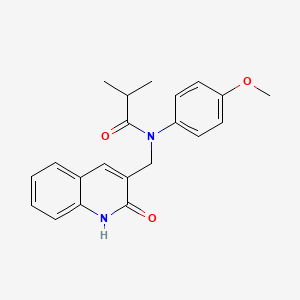
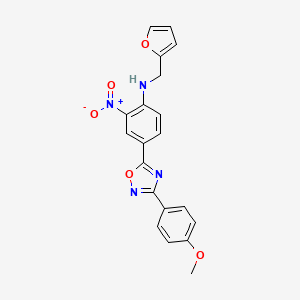
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
